3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal
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Overview
Description
3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is a synthetic compound used extensively in organic chemistry. It is a derivative of D-glucal, a sugar molecule, and is often employed as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of tert-butyldimethylsilyl and p-methoxybenzylidene protective groups, which enhance its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal typically involves multiple steps. One common method starts with D-glucal, which undergoes protection at the 3-O position with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 4,6-O positions are then protected using p-methoxybenzaldehyde under acidic conditions to form the benzylidene acetal .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and enzyme mechanisms.
Medicine: It is employed in the development of pharmaceutical agents, particularly those targeting carbohydrate-related pathways.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal involves its role as a protected sugar derivative. The protective groups enhance its stability and allow for selective reactions at specific positions on the molecule. The tert-butyldimethylsilyl group protects the 3-O position, while the p-methoxybenzylidene group protects the 4,6-O positions, preventing unwanted side reactions and enabling targeted modifications .
Comparison with Similar Compounds
Similar Compounds
Tri-O-benzyl-D-glucal: Another protected glucal derivative with benzyl groups at the 3, 4, and 6 positions.
(4,6-O-Benzylidene)methyl-α-D-glucopyranoside: A glucopyranoside derivative with a benzylidene protective group.
3-(tert-Butyldimethylsilyl)oxypropanol: A compound with a similar tert-butyldimethylsilyl protective group.
Uniqueness
3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is unique due to its specific combination of protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C20H30O5Si |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl-[[2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3 |
InChI Key |
ZTRSSQRWGPRALW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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